molecular formula C8H8N2O4 B13576329 3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylicacid

3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylicacid

Katalognummer: B13576329
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: CIMXCDUIHKRLMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methoxycarbonyl, and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by reduction to introduce the amino group. The methoxycarbonyl group can be introduced via esterification reactions, and the carboxylic acid group is often introduced through oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The methoxycarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

    3-Amino-5-(methoxycarbonyl)pyridine: Similar structure but lacks the carboxylic acid group.

    5-Amino-3-methylpyridine-2-carboxylic acid: Similar structure but has a methyl group instead of a methoxycarbonyl group.

Uniqueness: 3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. The methoxycarbonyl group further enhances its chemical properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H8N2O4

Molekulargewicht

196.16 g/mol

IUPAC-Name

3-amino-5-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-14-8(13)4-2-5(9)6(7(11)12)10-3-4/h2-3H,9H2,1H3,(H,11,12)

InChI-Schlüssel

CIMXCDUIHKRLMW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(N=C1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.